molecular formula C17H15ClN4O2S B11961657 1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone

1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone

Cat. No.: B11961657
M. Wt: 374.8 g/mol
InChI Key: PMJHUHXOJNQHNV-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone is a complex organic compound characterized by the presence of a chlorophenyl group, an ethoxyphenyl group, and a tetraazolylthio group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with ethyl 4-ethoxybenzoate in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide to form the desired tetraazolylthio compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone can be compared with similar compounds such as:

Properties

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-15-9-7-14(8-10-15)22-17(19-20-21-22)25-11-16(23)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3

InChI Key

PMJHUHXOJNQHNV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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